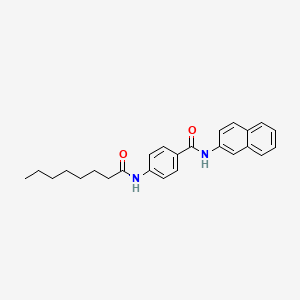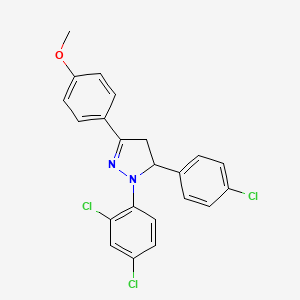
N-(naphthalen-2-yl)-4-(octanoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(NAPHTHALEN-2-YL)-4-OCTANAMIDOBENZAMIDE is a synthetic organic compound that belongs to the class of naphthalene derivatives Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-2-YL)-4-OCTANAMIDOBENZAMIDE typically involves the following steps:
Formation of Naphthalene Derivative: The naphthalene ring is functionalized to introduce the desired substituents. This can be achieved through various reactions, such as Friedel-Crafts acylation or alkylation.
Amidation Reaction: The functionalized naphthalene derivative is then subjected to an amidation reaction with 4-octanamide and benzoyl chloride. This step requires the use of a suitable catalyst, such as a Lewis acid, and appropriate reaction conditions, including temperature and solvent choice.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of N-(NAPHTHALEN-2-YL)-4-OCTANAMIDOBENZAMIDE may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(NAPHTHALEN-2-YL)-4-OCTANAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of reduced naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-(NAPHTHALEN-2-YL)-4-OCTANAMIDOBENZAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a potential candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for antimicrobial and anticancer applications.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(NAPHTHALEN-2-YL)-4-OCTANAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism or signal transduction pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness
N-(NAPHTHALEN-2-YL)-4-OCTANAMIDOBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C25H28N2O2 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N-naphthalen-2-yl-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C25H28N2O2/c1-2-3-4-5-6-11-24(28)26-22-15-13-20(14-16-22)25(29)27-23-17-12-19-9-7-8-10-21(19)18-23/h7-10,12-18H,2-6,11H2,1H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
RONYOOSMFZFYPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Isopropylidenetricyclo[4.1.0.0~2,4~]heptane-3-carboxylic acid](/img/structure/B15021538.png)
![3-Fluoro-N-({N'-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15021544.png)
![2-(4-chlorophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B15021552.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B15021570.png)
![12-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15021571.png)
![N-({N'-[(E)-(Naphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B15021574.png)
![N,6-bis(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021575.png)

![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15021587.png)
![ethyl 6-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15021592.png)
![N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methoxybenzamide](/img/structure/B15021597.png)

![3-Chloro-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15021606.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15021611.png)
